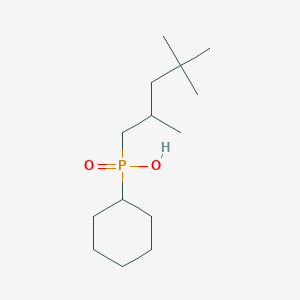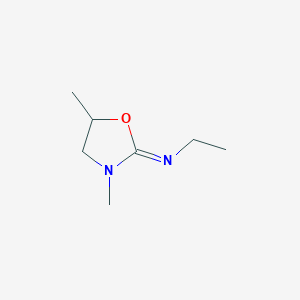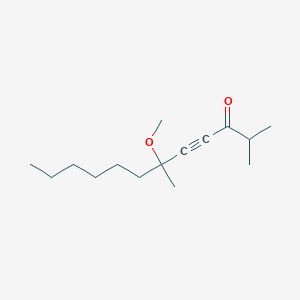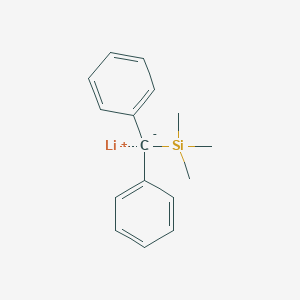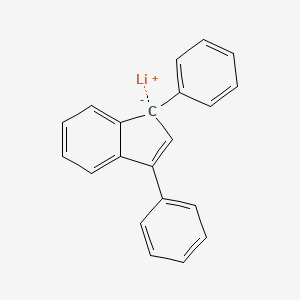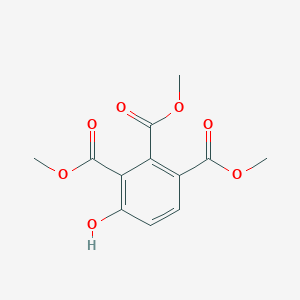![molecular formula C33H63N3O B14420639 2,4,6-Tris[(dibutylamino)methyl]phenol CAS No. 81116-67-8](/img/structure/B14420639.png)
2,4,6-Tris[(dibutylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[(dibutylamino)methyl]phenol is an organic compound characterized by the presence of tertiary amine groups and a phenolic hydroxyl group. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[(dibutylamino)methyl]phenol typically involves a Mannich reaction. This reaction includes the condensation of phenol, formaldehyde, and dibutylamine under controlled conditions. The reaction is carried out in a reactor under vacuum to facilitate the removal of water produced during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tris[(dibutylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,4,6-Tris[(dibutylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris[(dibutylamino)methyl]phenol involves its interaction with various molecular targets. The tertiary amine groups can form complexes with metal ions, facilitating catalytic reactions. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
- 2,4,6-Tris[(dimethylamino)methyl]phenol
- 2,4,6-Tris[(diethylamino)methyl]phenol
- 2,4,6-Tris[(dipropylamino)methyl]phenol
Comparison: 2,4,6-Tris[(dibutylamino)methyl]phenol is unique due to its longer alkyl chains on the amine groups, which can influence its solubility and reactivity compared to its dimethyl, diethyl, and dipropyl counterparts. This uniqueness makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Propiedades
Número CAS |
81116-67-8 |
|---|---|
Fórmula molecular |
C33H63N3O |
Peso molecular |
517.9 g/mol |
Nombre IUPAC |
2,4,6-tris[(dibutylamino)methyl]phenol |
InChI |
InChI=1S/C33H63N3O/c1-7-13-19-34(20-14-8-2)27-30-25-31(28-35(21-15-9-3)22-16-10-4)33(37)32(26-30)29-36(23-17-11-5)24-18-12-6/h25-26,37H,7-24,27-29H2,1-6H3 |
Clave InChI |
MILOSZNMUZXSFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC1=CC(=C(C(=C1)CN(CCCC)CCCC)O)CN(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


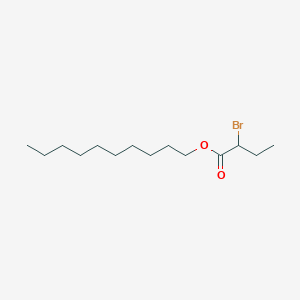
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
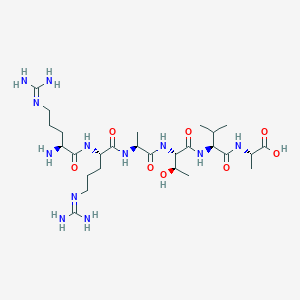
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)


